N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 878059-33-7
VCID: VC7284430
InChI: InChI=1S/C23H24ClN3O5S/c1-16-6-7-17(12-19(16)24)25-22(28)15-33(30,31)21-13-27(20-5-3-2-4-18(20)21)14-23(29)26-8-10-32-11-9-26/h2-7,12-13H,8-11,14-15H2,1H3,(H,25,28)
SMILES: CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)Cl
Molecular Formula: C23H24ClN3O5S
Molecular Weight: 489.97

N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

CAS No.: 878059-33-7

Cat. No.: VC7284430

Molecular Formula: C23H24ClN3O5S

Molecular Weight: 489.97

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide - 878059-33-7

Specification

CAS No. 878059-33-7
Molecular Formula C23H24ClN3O5S
Molecular Weight 489.97
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
Standard InChI InChI=1S/C23H24ClN3O5S/c1-16-6-7-17(12-19(16)24)25-22(28)15-33(30,31)21-13-27(20-5-3-2-4-18(20)21)14-23(29)26-8-10-32-11-9-26/h2-7,12-13H,8-11,14-15H2,1H3,(H,25,28)
Standard InChI Key JBSCEBSLZPRMQP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)Cl

Introduction

N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure combines a sulfonamide moiety and an indole core, which are often associated with biological activity, including anti-inflammatory and anticancer properties. This article provides a detailed examination of its molecular structure, synthesis, and potential pharmacological applications.

Synthesis Pathway

The synthesis of this compound involves multi-step organic reactions:

  • Indole Derivatization: The indole core is functionalized with a sulfonamide group.

  • Acetamide Coupling: The chloro-methylphenyl group is introduced through amide bond formation.

  • Morpholine Addition: The morpholino group is attached to improve water solubility.

Each step requires precise conditions to ensure regioselectivity and yield optimization.

Analytical Characterization

The compound's structure is confirmed using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) NMR reveals chemical shifts corresponding to the aromatic and aliphatic regions.

    • Carbon (13^13C) NMR confirms the presence of carbonyl, aromatic, and alkyl carbons.

  • Mass Spectrometry (MS):

    • High-resolution MS verifies the molecular weight of 447.94 g/mol.

  • Infrared Spectroscopy (IR):

    • Peaks at ~3300 cm1^{-1} (NH stretching) and ~1650 cm1^{-1} (C=O stretching).

Biological Activity

5.1 Anti-inflammatory Potential
Molecular docking studies suggest that the compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (5-LOX), critical in inflammation pathways .

5.2 Anticancer Activity
Sulfonamides and indole derivatives are known for their anticancer properties by inducing apoptosis or inhibiting cell proliferation . Preliminary studies indicate promising cytotoxicity against cancer cell lines such as HCT-116 and MCF-7.

Table 2: Biological Activities of Related Compounds

ActivityTarget Enzyme/Cell LineIC50/Binding Affinity
Anti-inflammatoryCOX/5-LOXModerate
AnticancerHCT-116, MCF-7<100 μM

Pharmacokinetics and Drug Design Potential

  • Absorption, Distribution, Metabolism, Excretion (ADME) properties.

  • Toxicity profiles in vivo.

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